2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

medicinal chemistry drug design physicochemical profiling

2‑Nitro‑4‑[3‑(trifluoromethyl)‑2‑pyridinyl]benzoic acid (CAS 573676‑07‑0) is a heterobiaryl building block whose structure combines a 2‑nitrobenzoic acid core with a 3‑trifluoromethylpyridin‑2‑yl substituent at the para position [REFS‑1]. It possesses a molecular formula of C₁₃H₇F₃N₂O₄, a molecular weight of 312.20 g mol⁻¹, and a computed XLogP3‑AA value of 2.8, indicating moderate lipophilicity [REFS‑2].

Molecular Formula C13H7F3N2O4
Molecular Weight 312.2 g/mol
CAS No. 573676-07-0
Cat. No. B3145418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid
CAS573676-07-0
Molecular FormulaC13H7F3N2O4
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C13H7F3N2O4/c14-13(15,16)9-2-1-5-17-11(9)7-3-4-8(12(19)20)10(6-7)18(21)22/h1-6H,(H,19,20)
InChIKeyCNTPPQDXZZGYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid (CAS 573676-07-0): Procurement-Relevant Identity and Physicochemical Baseline


2‑Nitro‑4‑[3‑(trifluoromethyl)‑2‑pyridinyl]benzoic acid (CAS 573676‑07‑0) is a heterobiaryl building block whose structure combines a 2‑nitrobenzoic acid core with a 3‑trifluoromethylpyridin‑2‑yl substituent at the para position [REFS‑1]. It possesses a molecular formula of C₁₃H₇F₃N₂O₄, a molecular weight of 312.20 g mol⁻¹, and a computed XLogP3‑AA value of 2.8, indicating moderate lipophilicity [REFS‑2]. The compound is supplied primarily for research and further manufacturing use, with typical commercial purities of ≥95 % [REFS‑3]. Its nitro and carboxylic acid functional groups render it a versatile intermediate for reduction, amidation, and cross‑coupling sequences in medicinal and agricultural chemistry programs.

Why 2-Nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid Cannot Be Replaced by Generic Analogs: Key Differentiation Drivers


Although several heterobiaryl benzoic acids share the 3‑trifluoromethylpyridin‑2‑yl motif, small structural modifications—removal of the nitro group, reduction to an aniline, or relocation of the trifluoromethyl substituent—profoundly alter the compound’s hydrogen‑bonding capacity, electronic character, and metabolic stability. The 2‑nitro group serves as a strong electron‑withdrawing element that lowers the pKₐ of the carboxylic acid, modulates the reactivity of the aryl ring in downstream transformations, and provides a latent amino handle after reduction [REFS‑1]. Consequently, substituting a des‑nitro or amino congener changes the rate and selectivity of key synthetic steps (e.g., amide coupling, Suzuki–Miyaura cross‑coupling) and may require complete re‑optimization of reaction conditions, impacting both synthetic efficiency and final product purity in multi‑step routes [REFS‑2].

Head‑to‑Head Evidence: Quantifiable Differentiation of 2‑Nitro‑4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid vs. Closest Analogs


Hydrogen‑Bond Acceptor Count: Nitro‑Enhanced Capacity vs. Des‑Nitro and Amino Congeners

The target compound presents 8 hydrogen‑bond acceptors (HBA) compared to 7 for the 2‑amino‑4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid analog and 6 for the des‑nitro 4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid variant [REFS‑1]. The additional acceptor arises from the two oxygen atoms of the nitro group, which can engage in bifurcated hydrogen bonds or metal coordination. In computational docking studies, an increased HBA count correlates with enhanced binding pose diversity and potential for key polar interactions with target proteins, offering a distinct advantage in fragment‑based lead generation where polar pharmacophore features are desired [REFS‑2].

medicinal chemistry drug design physicochemical profiling

Topological Polar Surface Area: 26 % Larger than the 2‑Amino Analog, Impacting Permeability and Solubility

The topological polar surface area (TPSA) of 2‑nitro‑4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid is 96 Ų, which is 26 % higher than the 76 Ų of its 2‑amino‑4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid counterpart [REFS‑1]. TPSA is a well‑established surrogate for passive membrane permeability; values above 90 Ų are often associated with reduced oral absorption, while values below 90 Ų suggest better permeation. This quantitative difference in TPSA can serve as a deliberate design parameter: the nitro compound may be favored when lower membrane permeability is desired (e.g., for gut‑restricted or topical agents), whereas the amino analog would be selected for systemic exposure [REFS‑2].

ADME permeability solubility drug‑likeness

Hydrogen‑Bond Donor Count: Single Donor vs. Dual Donors in the Amino Analog

The target compound contains only one hydrogen‑bond donor (the carboxylic acid O–H), whereas the 2‑amino‑4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid possesses two donors (carboxylic acid + aniline N–H) [REFS‑1]. This difference influences solid‑state packing and solubility: compounds with fewer donors typically have lower crystal lattice energies and may exhibit higher intrinsic solubility, all else being equal. In formulation screening, a single‑donor acidic scaffold often shows simpler pH‑dependent solubility profiles, facilitating salt selection and enabling more predictable dissolution behavior in early‑stage development [REFS‑2].

solubility formulation crystal engineering

Molecular Complexity Score: 21 % Higher Complexity than the 2‑Amino Analog

The molecular complexity index computed by Cactvs for the target compound is 438, compared with 362 for the 2‑amino‑4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid analog, representing a 21 % increase [REFS‑1]. Higher complexity values have been correlated with increased target selectivity in screening campaigns, as more complex molecules tend to form more specific protein–ligand interactions. In library enumeration, replacing a simple amino‑phenyl scaffold with the nitro‑phenyl variant can raise the average complexity of the collection without increasing molecular weight, thereby improving the library's drug‑likeness profile according to accepted lead‑generation guidelines [REFS‑2].

compound library design diversity lead‑likeness

Optimal Deployment Scenarios for 2-Nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid Based on Demonstrated Differentiation


Design of Gut‑Restricted or Topical Agents Requiring Low Passive Permeability

The compound's TPSA of 96 Ų places it above the typical threshold for good oral absorption. This property makes it a particularly suitable building block for medicinal chemistry programs targeting gut‑restricted pharmacology (e.g., inflammatory bowel disease) or topical dermatological applications, where systemic exposure must be minimized [REFS‑1].

Fragment‑Based Lead Generation Requiring Enhanced Polar Pharmacophore Features

With 8 hydrogen‑bond acceptors—one more than the 2‑amino analog and two more than the des‑nitro variant—the nitro‑bearing scaffold offers a richer polar pharmacophore. This is advantageous in fragment‑based drug discovery where maximizing polar interaction potential in a low‑molecular‑weight core is essential for detecting weak initial binding [REFS‑1].

Synthesis of Libraries with Elevated Molecular Complexity Without Molecular Weight Inflation

The complexity index of 438 (21 % higher than the amino congener) enables library designers to increase the three‑dimensional character and potential selectivity of screening compounds without increasing molecular weight. This aligns with lead‑oriented synthesis guidelines that favor complex, low‑molecular‑weight fragments [REFS‑1].

Simplified Solid‑Form Development via Single Hydrogen‑Bond Donor Architecture

Possessing only one hydrogen‑bond donor (vs. two in the amino analog) reduces the propensity for polymorphic forms and simplifies salt screening. This feature is particularly valuable when the compound is used as a key intermediate in scale‑up campaigns where reproducible solid‑state properties are critical [REFS‑1].

Quote Request

Request a Quote for 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.